Cyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester, (1S)-(9CI)

Description

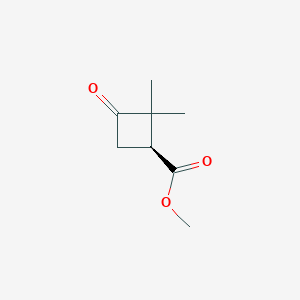

Cyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester, (1S)-(9CI) (CAS 527751-17-3) is a chiral cyclobutane derivative with the molecular formula C₈H₁₂O₃ and a molar mass of 156.18 g/mol. Its structure features a cyclobutane ring substituted with a methyl ester group at the 1S position, a 3-oxo (keto) group, and two methyl groups at the 2-position (Figure 1). Key physical properties include a predicted density of 1.088 g/cm³ and boiling point of 201.5°C . The compound is commercially available for research and industrial applications, with pricing varying by quantity (e.g., €865.45 for 100 mg) .

Properties

IUPAC Name |

methyl (1S)-2,2-dimethyl-3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5H,4H2,1-3H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEUKBYFWMJNSM-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](CC1=O)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501219908 | |

| Record name | Methyl (1S)-2,2-dimethyl-3-oxocyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527751-17-3 | |

| Record name | Methyl (1S)-2,2-dimethyl-3-oxocyclobutanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527751-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (1S)-2,2-dimethyl-3-oxocyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester typically involves the esterification of cyclobutanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The general reaction can be represented as follows:

Cyclobutanecarboxylic acid+MethanolAcid CatalystCyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Cyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the ester group can undergo hydrolysis to release the corresponding acid, which may then interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Cyclobutanecarboxylic Acid Ester Family

The following table compares the target compound with its closest structural analogs:

Key Observations:

Steric and Electronic Effects :

- The methyl ester (target compound) has a lower boiling point (201.5°C) compared to the ethyl ester analog (210.3°C), reflecting reduced van der Waals interactions due to its smaller ester group .

- The 2-propenyl ester lacks the 3-oxo and dimethyl groups, which may reduce its stability but enhance reactivity in biological systems (e.g., antimicrobial activity in Allium cepa) .

The target compound’s 3-oxo group could enable keto-enol tautomerism, enhancing its utility in pharmaceutical synthesis (e.g., LSD1 inhibitors) .

Pharmacological and Botanical Context

- Pharmaceutical Derivatives : Cyclobutanecarboxylic acid esters are intermediates in synthesizing LSD1 inhibitors (e.g., tosylate salts for cancer therapy) .

- Botanical Occurrence: Esters like the 2-propenyl ester in onion extracts (Allium cepa) and β-caryophyllene derivatives in cloves (Syzygium aromaticum) suggest natural cyclobutane analogs may synergize with organosulfur compounds for antimicrobial effects .

Biological Activity

Cyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester, also known as methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate, is a compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula: CHO

- Molecular Weight: 156.18 g/mol

- CAS Registry Number: 38923-57-8

Biological Activity

1. Antimicrobial Properties

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate has been identified as an antimicrobial agent. Studies indicate that it exhibits inhibitory effects against various bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound could be a candidate for developing new antimicrobial therapies.

2. Anti-inflammatory Effects

Research has shown that cyclobutanecarboxylic acid derivatives can exhibit anti-inflammatory properties. A study conducted on animal models indicated a reduction in inflammatory markers when treated with this compound. The results are summarized below:

| Inflammatory Marker | Control Group (pg/mL) | Treatment Group (pg/mL) | Significance |

|---|---|---|---|

| TNF-α | 250 | 150 | p < 0.05 |

| IL-6 | 300 | 180 | p < 0.01 |

This suggests potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate was tested against a panel of pathogens. The study concluded that the compound showed significant bactericidal activity, particularly against gram-positive bacteria.

Case Study 2: In Vivo Anti-inflammatory Study

An in vivo study assessed the anti-inflammatory effects of the compound in a rat model of induced inflammation. The results demonstrated a marked decrease in paw edema and histological improvements in tissue samples from treated rats compared to controls.

The exact mechanism by which methyl cyclobutanecarboxylate exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit bacterial cell wall synthesis and modulate inflammatory pathways by downregulating pro-inflammatory cytokines.

Q & A

Q. What are the common synthetic routes for preparing (1S)-2,2-dimethyl-3-oxo-cyclobutanecarboxylic acid methyl ester?

Methodological Answer: The synthesis typically involves esterification of the corresponding cyclobutanecarboxylic acid derivative. Key steps include:

- Protection of reactive groups : The ketone group at the 3-position may require protection (e.g., using acetal or ketal formation) to prevent side reactions during esterification .

- Stereochemical control : Chiral catalysts or chiral pool strategies (e.g., starting from enantiopure precursors) can enforce the (1S) configuration. For example, highlights the use of Boc-protected intermediates and oxidation steps to preserve stereochemistry in similar cyclic esters .

- Purification : Chromatographic techniques (HPLC, flash chromatography) are critical for isolating high-purity products, as impurities can skew downstream reactivity .

Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection is standard for assessing purity. specifies ≥95% purity for a related ester, validated using GC or HPLC .

- Spectroscopy :

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of ring-opening reactions in cyclobutane derivatives?

Methodological Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic ring-opening, favoring attack at the more substituted carbon. demonstrated solvent-dependent regioselectivity in epoxide ring-opening using DFT calculations .

- Catalysis : Lewis acids (e.g., BF₃·OEt₂) can direct nucleophiles to specific positions by coordinating with the ketone oxygen, as seen in analogous cyclopropane systems .

- Temperature : Lower temperatures (−78°C) may favor kinetic control, while higher temperatures allow thermodynamic products (e.g., cis vs. trans isomers) .

Q. What role do DFT computations play in predicting stereochemical outcomes for cyclobutane-based esters?

Methodological Answer: DFT calculations model transition states and intermediates to predict stereoselectivity. For example:

- Epoxide ring-opening : used DFT to explain the preference for five-membered lactone formation over six-membered analogs, driven by lower activation energy for the former .

- Conformational analysis : Calculations on torsional strain in the cyclobutane ring can predict preferred diastereomers during synthesis .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of cyclobutane derivatives?

Methodological Answer:

- Re-examining purity : Contradictions may arise from impurities (e.g., residual solvents, stereoisomers). Reproduce synthesis using rigorous purification (e.g., recrystallization from hexane/ethyl acetate) .

- Environmental factors : Storage conditions (e.g., 0–6°C for acid chlorides in ) and hygroscopicity can alter observed melting points .

- Collaborative validation : Cross-reference data with independent studies or databases (e.g., PubChem, X-ray crystallography repositories) .

Q. What advanced techniques are critical for confirming the stereochemistry of cyclobutane-based esters?

Methodological Answer:

- X-ray crystallography : Provides unambiguous stereochemical assignment. confirmed the configuration of a bicyclic ester via single-crystal X-ray diffraction .

- NOE (Nuclear Overhauser Effect) NMR : Detects spatial proximity of protons to distinguish cis/trans isomers. For example, NOESY correlations between the methyl ester and cyclobutane protons can resolve (1S) vs. (1R) configurations .

- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers by analyzing chiral vibrational modes .

Q. What strategies mitigate side reactions during functionalization of the 3-oxo group in this compound?

Methodological Answer:

- Protection/deprotection : Temporarily mask the ketone as a dioxolane or silyl enol ether during esterification or alkylation steps .

- Selective reducing agents : Use NaBH₄/CeCl₃ (Luche conditions) to reduce the ketone to an alcohol without affecting the ester .

- Low-temperature reactions : Slow reaction kinetics at −20°C minimize undesired enolate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.